
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, including the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to introduce the amino and difluoro groups.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-3-Amino-2,2-difluoro-3-(4-chloro-phenyl)-propionic acid hydrochloride
- (S)-3-Amino-2,2-difluoro-3-(4-bromo-phenyl)-propionic acid hydrochloride
- (S)-3-Amino-2,2-difluoro-3-(4-methyl-phenyl)-propionic acid hydrochloride
Uniqueness
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance its stability and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C9H9ClF3NO2 |
|---|---|
分子量 |
255.62 g/mol |
IUPAC 名称 |
(3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChI 键 |
ZEPDMGWEHMEEMW-FJXQXJEOSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F.Cl |
规范 SMILES |
C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)


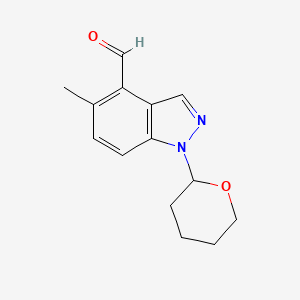
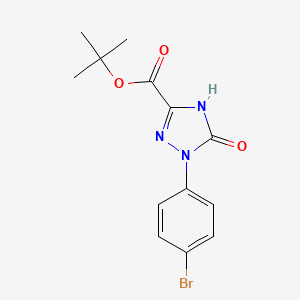
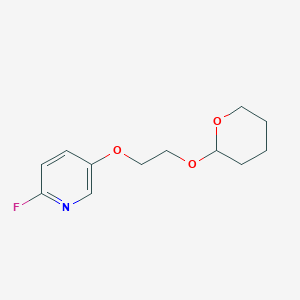
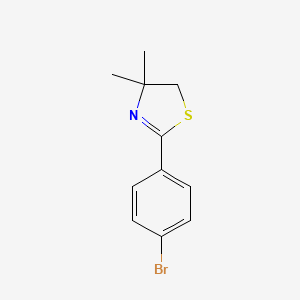
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
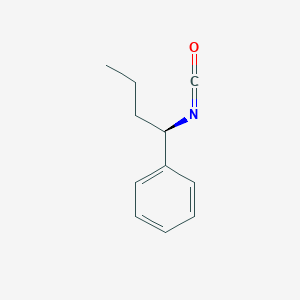
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
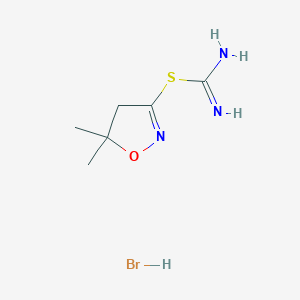
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)

